

Enantioselective Synthesis of (+)-AS-115: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-AS115

Cat. No.: B15601613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-AS-115 is a chemical compound identified as the (+)-enantiomer of AS-115, a potent inhibitor of the enzyme KIAA1363. KIAA1363, also known as arylacetamide deacetylase-like 1 (AADACL1), is a serine hydrolase that plays a role in lipid metabolism and has been implicated in the pathogenesis of certain cancers, including prostate cancer. As an inhibitor, AS-115 and its enantiomers are valuable tools for studying the function of KIAA1363 and for potential therapeutic development. This document aims to provide a comprehensive technical guide on the enantioselective synthesis of (+)-AS-115.

Compound Identification

Property	Value
Compound Name	(+)-AS-115
IUPAC Name	(2-fluorophenyl) N-[2-[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate
CAS Number	926657-43-4
Molecular Formula	C ₂₁ H ₃₂ FNO ₄
Molecular Weight	381.48 g/mol
Biological Target	KIAA1363 (AADACL1)

Enantioselective Synthesis of (+)-AS-115

A thorough review of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the enantioselective synthesis of (+)-AS-115. While the compound is commercially available from various suppliers, the synthetic routes used for its production are not disclosed in readily accessible research articles or patents.

The structure of (+)-AS-115 contains two chiral centers on the cyclohexane ring, indicating that a stereocontrolled synthetic strategy is necessary to obtain the desired (1S,2R) configuration. General approaches to achieve such enantioselectivity in related molecules often involve one of the following strategies:

- Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereochemistry. For (+)-AS-115, a potential starting material could be a derivative of (1S,2R)-2-(hydroxymethyl)cyclohexanol.
- Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as an asymmetric hydrogenation, epoxidation, or dihydroxylation of a prochiral precursor.
- Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a substrate to direct a diastereoselective reaction, followed by the removal of the auxiliary.

- Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

A plausible retrosynthetic analysis for (+)-AS-115 is outlined below. This hypothetical pathway highlights the key disconnections and the importance of establishing the stereochemistry of the cyclohexane core.

Hypothetical Retrosynthetic Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Enantioselective Synthesis of (+)-AS-115: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601613#enantioselective-synthesis-of-as115\]](https://www.benchchem.com/product/b15601613#enantioselective-synthesis-of-as115)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com